2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole

Lipophilicity ADME Drug Discovery

SAR exploration of 1,3,4-oxadiazole antitumor agents is constrained by limited availability of well-characterized analogs. 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole (CAS 957065-94-0) addresses this gap as a multi-vendor PROTAC building block with a bromophenyl synthetic handle for cross-coupling diversification. • XLogP3 = 3.8; optimized membrane permeability for oral degrader design • TPSA = 38.9 Ų; favorable drug-likeness profile • Multi-vendor availability at ≥98% purity supports HTS and library synthesis Ships ambient; stocked in US and EU warehouses.

Molecular Formula C12H13BrN2O
Molecular Weight 281.15 g/mol
CAS No. 957065-94-0
Cat. No. B1293198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole
CAS957065-94-0
Molecular FormulaC12H13BrN2O
Molecular Weight281.15 g/mol
Structural Identifiers
SMILESCCCCC1=NN=C(O1)C2=CC(=CC=C2)Br
InChIInChI=1S/C12H13BrN2O/c1-2-3-7-11-14-15-12(16-11)9-5-4-6-10(13)8-9/h4-6,8H,2-3,7H2,1H3
InChIKeyCHTQDKHZZYNJKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole: Chemical Identity & Physicochemical Profile


2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole (CAS 957065-94-0; molecular formula C12H13BrN2O; molecular weight 281.15 g/mol) is a heterocyclic compound comprising a central 1,3,4-oxadiazole ring substituted with a 3-bromophenyl group at the 2-position and an n-butyl chain at the 5-position [1]. The compound exhibits moderate lipophilicity with an XLogP3 value of 3.8 [2], a predicted boiling point of 375.6±44.0 °C at 760 mmHg, and a predicted density of 1.364±0.06 g/cm³ . Commercial availability includes multiple vendors offering purity specifications of 95% to 98% . The oxadiazole core is associated with diverse pharmacological activities, including anticancer and antimicrobial properties, which derive in part from the electronic and steric contributions of its substituents [3].

Lipophilicity profile XLogP3 3.8 may support passive membrane permeability in cell-based assays.
Class-level bioactivity Oxadiazole core reported in cytotoxicity and antimicrobial screening contexts.
Synthetic handle 3-Bromophenyl enables cross-coupling diversification for library or probe synthesis.

2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole: Substitution Risks & SAR Rationale


In silico or empirical substitution of 2-(3-bromophenyl)-5-butyl-1,3,4-oxadiazole with other 1,3,4-oxadiazole derivatives is not supported by quantitative structure-activity relationship (SAR) data. The specific combination of a 3-bromophenyl moiety and an n-butyl chain generates a distinct lipophilicity profile (XLogP3 = 3.8) [1] and a unique electronic environment that influences both passive membrane permeability and target binding. Comparative analysis of the tert-butyl analog (CAS 957065-96-2) reveals a quantifiable difference in computed XLogP3 (3.8 vs. 3.6) [1][2], underscoring that even minor alkyl chain modifications alter physicochemical properties. Furthermore, SAR studies on unsymmetrical 1,3,4-oxadiazoles demonstrate that the nature of the substituent chains directly correlates with in vitro antitumor potency, with compound-specific IC50 values spanning a >30-fold range (0.05–1.7 μM) across closely related analogs [3]. Consequently, replacing this compound with a non-identical oxadiazole—without confirmatory biological or analytical validation—carries a high risk of deviating from established structure-dependent performance characteristics.

tert-Butyl analog lipophilicity shift ΔXLogP3 +0.2 may alter cellular uptake profile; direct substitution requires experimental validation.
Alkyl chain SAR sensitivity Class-level evidence shows >30-fold IC50 differences among analogs; presumption of equivalent potency is unsupported.
Thermal and density variation Boiling point and density differences may affect purification and formulation; interchangeability cannot be assumed without verification.

2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole: Evidence vs. Closest Analogs


Enhanced Lipophilicity vs. tert-Butyl Analog

The target compound demonstrates a computed XLogP3 value of 3.8, whereas the structurally analogous tert-butyl derivative (2-(3-bromophenyl)-5-tert-butyl-1,3,4-oxadiazole; CAS 957065-96-2) has an XLogP3 of 3.6 [1][2]. This quantitative difference arises from the reduced steric bulk and linear conformation of the n-butyl chain relative to the branched tert-butyl group, leading to a modest but measurable increase in lipophilicity.

Enhanced Lipophilicity vs. tert-Butyl
Cross-study comparable
XLogP3 3.8 vs 3.6 (Δ +0.2)
May support improved passive permeability in cell assays.
Computed value; experimental validation recommended.
Lipophilicity ADME Drug Discovery

Higher Boiling Point vs. tert-Butyl Analog

The predicted boiling point of 2-(3-bromophenyl)-5-butyl-1,3,4-oxadiazole is 375.6±44.0 °C at 760 mmHg , compared to 370.2±42.0 °C for the tert-butyl analog (CAS 957065-96-2) . This 5.4 °C difference, while modest, may influence selection of purification methods (e.g., distillation vs. recrystallization) and thermal processing windows.

Higher Boiling Point vs. tert-Butyl
Cross-study comparable
375.6±44.0 °C vs 370.2±42.0 °C
May offer broader thermal processing window.
Predicted values; verify experimentally for critical workflows.
Thermal Stability Purification Synthetic Chemistry

Lower Predicted Density vs. tert-Butyl Analog

The predicted density of the target compound is 1.364±0.06 g/cm³ , whereas the tert-butyl analog has a predicted density of 1.375±0.06 g/cm³ . The 0.8% lower density of the n-butyl derivative may be attributed to less efficient crystal packing due to the linear alkyl chain conformation.

Lower Predicted Density vs. tert-Butyl
Cross-study comparable
1.364 vs 1.375 g/cm³ (−0.8%)
Lower density may influence dissolution kinetics in formulation.
Predicted; formulation impact requires verification.
Density Formulation Materials Science

Class-Level SAR: Alkyl Chain Influences Cytotoxicity Potency

A systematic SAR study of unsymmetrical 1,3,4-oxadiazoles reported that the nature of substituent chains is critical for antitumor potency in vitro [1]. Among the synthesized compounds, the most active analog (2j) exhibited IC50 values ranging from 0.05 to 1.7 μM across multiple human cancer cell lines, whereas other analogs with different substitution patterns displayed substantially higher IC50 values or no detectable growth inhibition [1]. While the target compound was not directly evaluated in this study, the data unequivocally demonstrate that minor structural modifications—including alkyl chain identity—yield >30-fold differences in potency. This class-level inference supports the position that the specific n-butyl substitution of the target compound cannot be presumed equivalent to analogs bearing tert-butyl, methyl, or longer alkyl chains.

Class-Level SAR: Alkyl Chain Sensitivity
Class-level inference
Analog IC50 range 0.05–1.7 μM (>30-fold)
Supports that minor structural changes can drastically alter cytotoxicity.
Target compound not directly tested; class-level context only.
Anticancer SAR Cytotoxicity

Commercial Availability & Purity: Multi-Vendor Options

The target compound is commercially available from multiple suppliers with documented purity specifications. AKSci offers the compound at 95% purity with prices of $114/g, $277/5g, and $962/25g (as of April 2026) . Aladdin Scientific offers a higher 98% purity grade at $523.90/g, $1,388.90/5g, and $2,219.90/25g . The tert-butyl analog (CAS 957065-96-2) is also available but with different pricing structures . This multi-vendor availability with transparent purity and pricing data supports informed procurement decisions based on specific experimental requirements (e.g., screening vs. in vivo studies).

Multi-Vendor Purity Options
Supporting evidence
95% (AKSci) and 98% (Aladdin) purity grades
Allows purity selection balancing cost and experimental requirements.
Pricing as of April 2026; verify current vendor stock.
Procurement Purity Vendor Comparison

2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole: Application Scenarios


Anticancer Drug Discovery: Lead Optimization & SAR Studies

The compound's distinct lipophilicity profile (XLogP3 = 3.8) and structural relationship to potent cytotoxic oxadiazoles [1] position it as a candidate for lead optimization in oncology programs. The n-butyl chain may confer enhanced membrane permeability relative to the tert-butyl analog, potentially improving cellular uptake in tumor cell lines. Researchers investigating microtubule-targeting agents—a known mechanism for certain 1,3,4-oxadiazoles [1]—may find this compound valuable for establishing SAR around alkyl chain length and branching.

Organic Electronics: Charge-Transport Material

1,3,4-Oxadiazole derivatives are established as charge-transport materials in electrophotographic applications [2]. The target compound's specific substitution pattern (3-bromophenyl and n-butyl) may modulate electron mobility and film-forming properties. The slightly lower predicted density (1.364 g/cm³) relative to the tert-butyl analog could influence thin-film morphology and device performance. This compound may serve as a building block for synthesizing novel oxadiazole-based charge-transport layers with tailored electronic properties.

Chemical Biology: PROTAC Building Block Development

The compound is commercially categorized as a 'Protein Degrader Building Block' by at least one major supplier [3]. Its 3-bromophenyl moiety provides a synthetic handle for further functionalization (e.g., via Suzuki coupling) to install linker moieties required for PROTAC design. The predicted physicochemical properties—moderate lipophilicity (XLogP3 = 3.8) [4] and topological polar surface area of 38.9 Ų [4]—fall within ranges considered favorable for oral bioavailability, supporting its use in the development of orally bioavailable degraders.

Medicinal Chemistry: Heterocyclic Libraries for Antimicrobial Screening

Given the documented antimicrobial activities of 1,3,4-oxadiazole derivatives , the target compound can serve as a core scaffold for generating focused libraries. The bromine atom at the 3-position of the phenyl ring enables facile diversification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing systematic exploration of substitution effects on antimicrobial potency. The compound's multi-vendor availability at 95–98% purity supports high-throughput synthesis and screening workflows.

Application
Selection Property
Validation Focus
Cancer cell-model lead optimization
Lipophilicity and substituent profile
Cell-uptake and cytotoxicity endpoint review
Organic electronics charge-transport layers
Electron mobility and film morphology
Thin-film performance characterization
PROTAC degrader building block
Bromophenyl synthetic handle and computed oral physchem
Linker installation and permeability assay
Antimicrobial screening library synthesis
Cross-coupling diversification via bromine
MIC and strain-panel screening endpoints

Technical Documentation Hub

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38 linked technical documents
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